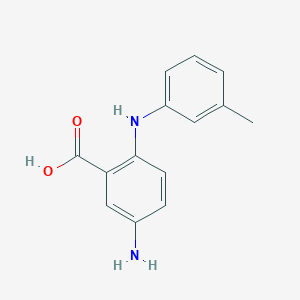
5-Amino-2-(3-methylanilino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-(3-methylanilino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group and a methylanilino group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-methylanilino)benzoic acid typically involves the nitration of m-toluic acid followed by reduction and subsequent chlorination. The process begins with the nitration of m-toluic acid using nitric acid to produce 2-nitro-3-toluic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid. Finally, chlorination is carried out using a chlorination reagent and benzoyl peroxide to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the process makes it suitable for large-scale production, catering to the demands of various industries.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-(3-methylanilino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are used for reduction reactions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-(3-methylanilino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-(3-methylanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of prostaglandins by interfering with the activity of cyclooxygenase enzymes. This inhibition leads to reduced inflammation and pain, making it a potential candidate for the development of anti-inflammatory drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chloro-2-methylanilino)benzoic acid: Known for its anti-inflammatory properties.
2-(3-Methylanilino)benzoic acid: Shares structural similarities but differs in its functional groups.
Uniqueness
5-Amino-2-(3-methylanilino)benzoic acid is unique due to the presence of both amino and methylanilino groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications, setting it apart from similar compounds .
Eigenschaften
CAS-Nummer |
765288-61-7 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
5-amino-2-(3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-9-3-2-4-11(7-9)16-13-6-5-10(15)8-12(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
InChI-Schlüssel |
FFCNOZBSHCQDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid;[3-[(10-hexylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14233455.png)
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)
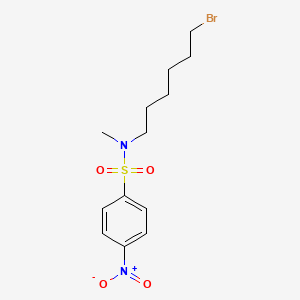
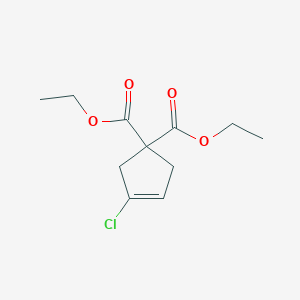
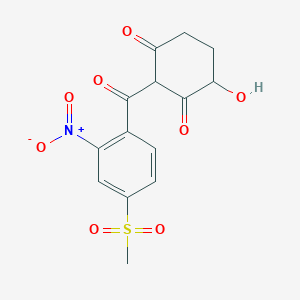
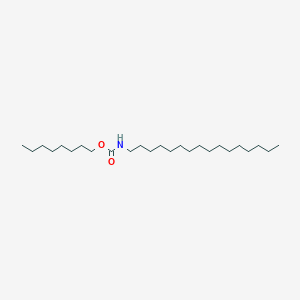
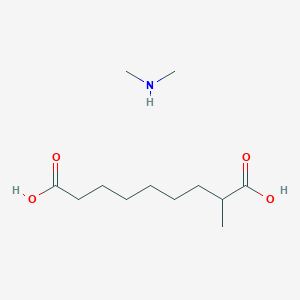
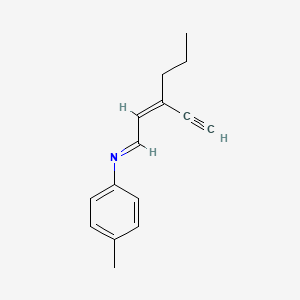
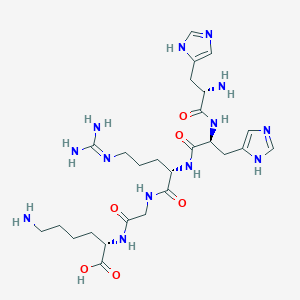
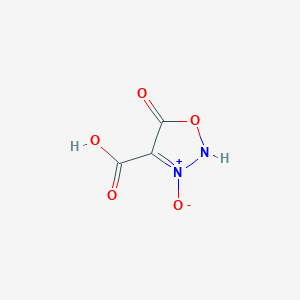
![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)

![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)

